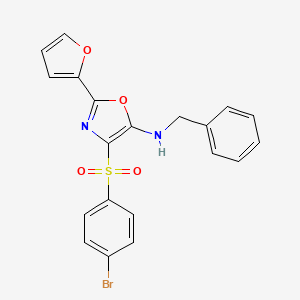![molecular formula C21H21ClN4O B6488620 N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide CAS No. 941899-02-1](/img/structure/B6488620.png)
N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide” is a compound with a piperidine ring that adopts a chair conformation. The nitrogen atom in the ring is close to pyramidal .
Synthesis Analysis
The synthesis of this compound involves stirring a mixture of 4-methylpiperidine and (4-chlorophenyl)carbamic chloride in refluxing ethanol for 4 hours. This process yields the title compound, which can be obtained as colorless blocks by recrystallization from ethanol at room temperature .Molecular Structure Analysis
The piperidine ring in the molecule adopts a chair conformation. The nitrogen atom in the ring is close to pyramidal, with a bond angle sum of 357.5° .作用機序
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. This compound is thought to bind to the active site of COX-2, preventing the enzyme from catalyzing the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound is believed to act as an agonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound has been studied for its ability to act as an agonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in regulating mood, cognition, and behavior. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The major advantage of N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is its ability to act as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. This makes it a useful tool for studying the role of COX-2 in inflammation and other physiological processes. In addition, this compound has been studied for its ability to act as an agonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in regulating mood, cognition, and behavior. This makes it a useful tool for studying the role of serotonin in the brain.
However, this compound has some limitations. It is a relatively new compound and has not been studied extensively, so its long-term effects are not yet known. In addition, it is not yet commercially available, so it must be synthesized in the laboratory.
将来の方向性
Future research on N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide should focus on its potential applications in cancer research. In particular, further studies should be conducted to determine the efficacy of this compound in inhibiting the growth of certain types of cancer cells. In addition, further studies should be conducted to determine the long-term effects of this compound on the body. Finally, further studies should be conducted to determine the potential applications of this compound in the treatment of psychiatric disorders, such as depression and anxiety.
合成法
N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can be synthesized using a three-step procedure. The first step involves the reaction of 4-chlorophenylmethylpiperidine-3-carboxylic acid with quinoxaline-2-carboxylic acid in an aqueous solution of sodium hydroxide. The resulting product is then reacted with dichloroethane in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield this compound. The final step of the synthesis involves the removal of the dichloroethane by distillation and the purification of the product by recrystallization.
科学的研究の応用
N-[(4-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound has been studied for its ability to act as an agonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in regulating mood, cognition, and behavior. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-17-9-7-15(8-10-17)12-24-21(27)16-4-3-11-26(14-16)20-13-23-18-5-1-2-6-19(18)25-20/h1-2,5-10,13,16H,3-4,11-12,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSWDYVBVZCAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine](/img/structure/B6488538.png)
![2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B6488540.png)

![1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488551.png)
![8-[(3-chlorophenyl)methyl]-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488552.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488566.png)
![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B6488571.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6488573.png)
![3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488591.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B6488612.png)
![methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B6488613.png)
![2-[4-(1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6488616.png)
![1,7-dimethyl-8-(2-methylpropyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488624.png)
